2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid
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Overview
Description
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a palladium-catalyzed cyanation/reduction sequence, starting from 7-azaindole via the N-oxide.
Introduction of the Amino Group: The amino group can be introduced via a regioselective chlorination followed by amination.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cross-coupling reaction involving acyl (bromo)acetylenes and pyrrole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway by binding to the receptor and preventing its activation. This inhibition leads to the suppression of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: Another compound with a similar core structure but different functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the fusion pattern and substituents.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of a pyridine.
Uniqueness
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its potential as a selective inhibitor of FGFRs and its applications in medicinal chemistry .
Properties
Molecular Formula |
C12H9N3O2S |
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Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c16-12(17)8-3-6-18-11(8)15-9-2-5-14-10-7(9)1-4-13-10/h1-6H,(H,16,17)(H2,13,14,15) |
InChI Key |
OVRLNDKULFRWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)NC3=C(C=CS3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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